molecular formula C12H14ClNO3 B2428600 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326851-83-5

7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2428600
CAS No.: 1326851-83-5
M. Wt: 255.7
InChI Key: OTSCUPGMGGRRKS-UHFFFAOYSA-N
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Description

7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a chloro substituent and a methoxyethyl group attached to a benzoxazepine core. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 2-methoxyethylamine.

    Formation of Intermediate: The reaction between 2-chlorobenzoyl chloride and 2-methoxyethylamine leads to the formation of an intermediate amide.

    Cyclization: The intermediate undergoes cyclization under specific conditions, such as heating in the presence of a base, to form the benzoxazepine ring.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification methods to ensure large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the chloro substituent.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4-(2-hydroxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 7-chloro-4-(2-ethoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 7-chloro-4-(2-methylpropyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Uniqueness

The uniqueness of 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

7-chloro-4-(2-methoxyethyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-16-5-4-14-7-9-6-10(13)2-3-11(9)17-8-12(14)15/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSCUPGMGGRRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC(=C2)Cl)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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